Peroxyparthenolide

Description

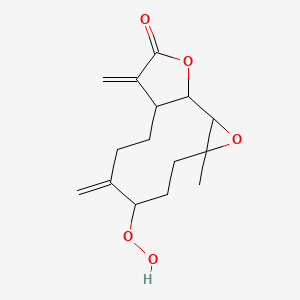

Structure

3D Structure

Properties

CAS No. |

64845-91-6 |

|---|---|

Molecular Formula |

C15H20O5 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

7-hydroperoxy-4-methyl-8,12-dimethylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradecan-13-one |

InChI |

InChI=1S/C15H20O5/c1-8-4-5-10-9(2)14(16)18-12(10)13-15(3,19-13)7-6-11(8)20-17/h10-13,17H,1-2,4-7H2,3H3 |

InChI Key |

LVTLWUXRARHGCA-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(C(=C)CCC3C(C1O2)OC(=O)C3=C)OO |

Origin of Product |

United States |

Occurrence and Phytochemical Investigations of Peroxyparthenolide

Natural Sources and Botanical Context of Peroxyparthenolide

This compound, a sesquiterpene lactone, is a naturally occurring compound found in various plant species. Its discovery and isolation have been documented in several botanical families, highlighting its distribution across different genera.

This compound is a known constituent of Tanacetum parthenium (feverfew), a medicinal herb belonging to the Asteraceae family. researchgate.netsaapjournals.org Feverfew is recognized for its rich content of sesquiterpene lactones, with parthenolide (B1678480) being the most abundant. researchgate.netnih.gov Alongside parthenolide, a variety of other sesquiterpene lactones, including this compound, have been identified in this plant. researchgate.netsaapjournals.org The presence of these compounds contributes to the plant's chemical profile and has been a subject of phytochemical research. researchgate.netsaapjournals.org

The genus Tanacetum encompasses a variety of species that are known to produce a diverse array of secondary metabolites, with sesquiterpenoids and flavonoids being the primary constituents. saapjournals.org While parthenolide is often the major sesquiterpene lactone, the chemical composition can vary between different Tanacetum species and even within the same species depending on factors like geographic origin. medicaljournalssweden.se For instance, Mexican specimens of Tanacetum parthenium were found to contain santamarin and other sesquiterpene lactones, but not parthenolide. medicaljournalssweden.se

This compound has been successfully isolated from Magnolia grandiflora, a member of the Magnoliaceae family. tandfonline.comtandfonline.com This large evergreen tree, native to North America, is also cultivated in other parts of the world and is used in traditional folk medicine. researchgate.net Phytochemical investigations of M. grandiflora have revealed the presence of a wide range of secondary metabolites, including sesquiterpenes, biphenyls, and alkaloids. researchgate.net

Specifically, this compound, along with peroxycostunolide, was isolated and characterized from the leaves and bark of M. grandiflora. tandfonline.com These compounds are classified as cytotoxic germacranolide hydroperoxides. tandfonline.comtandfonline.com The presence of these sesquiterpene lactones is a notable characteristic of the southern variety of Magnolia virginiana (var. australis), which is rich in these compounds but lacks phenolic lignans. tandfonline.com In contrast, the northern variety (var. virginiana) primarily produces phenylpropanoids. tandfonline.com The isolation of this compound from M. grandiflora has been a significant finding in the study of this species' phytochemistry. ambs-journal.co.uk

The occurrence of this compound is not limited to the Tanacetum and Magnolia genera. It has also been reported in other botanical genera, such as Staehelina and Artemisia, both belonging to the Asteraceae family. researchgate.netdntb.gov.ua

Phytochemical studies of Staehelina uniflosculosa have led to the identification of this compound among other sesquiterpene lactones. mdpi.com This finding is significant as it expands the known distribution of this compound within the Asteraceae family. mdpi.com Similarly, research on the genus Artemisia has also indicated the presence of this compound. researchgate.netdntb.gov.ua For example, a phytochemical investigation of Artemisia divaricate resulted in the identification of numerous sesquiterpenes, contributing to the chemical knowledge of this genus. dntb.gov.ua The discovery of this compound in these diverse genera underscores its widespread, albeit not ubiquitous, presence in the plant kingdom.

Methodologies for Isolation and Purification of this compound from Natural Extracts

The isolation and purification of this compound from its natural sources involve a series of systematic steps, beginning with extraction and followed by chromatographic separation techniques. These methods are crucial for obtaining the pure compound for further scientific investigation.

The initial step in isolating this compound from plant material is typically a solvent-based extraction. nih.govuobasrah.edu.iq The choice of solvent is critical and depends on the polarity of the target compound. uobasrah.edu.iq For sesquiterpene lactones like this compound, which are moderately polar, a range of organic solvents can be employed.

Commonly used methods include maceration, where the plant material is soaked in a solvent for an extended period, and percolation, where a solvent is passed through the plant material. uobasrah.edu.iqresearchgate.net Hot extraction methods, such as decoction, can also be used, although care must be taken to avoid degradation of heat-sensitive compounds. uobasrah.edu.iq The selection of the extraction technique and solvent system is optimized to maximize the yield of the desired compound while minimizing the co-extraction of impurities. nih.gov For instance, in the broader context of extracting phytochemicals, polar solvents like methanol (B129727) and ethanol (B145695) are used for polar compounds, while nonpolar solvents such as hexane (B92381) and dichloromethane (B109758) are used for nonpolar compounds. uobasrah.edu.iq

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes further purification using various chromatographic techniques. moravek.comnih.gov Column chromatography is a fundamental and widely used method for the separation of compounds from a mixture. moravek.com

Silica (B1680970) Gel Column Chromatography: This is a common and effective technique for separating compounds based on their polarity. The crude extract is loaded onto a column packed with silica gel, and a solvent or a gradient of solvents is passed through the column. Compounds with different polarities travel through the column at different rates, allowing for their separation. This method has been instrumental in the purification of various natural products, including sesquiterpene lactones.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that utilizes high pressure to pass the solvent through the column, resulting in faster and more efficient separations. knauer.net It is often used as a final purification step to obtain highly pure compounds. knauer.net Both normal-phase and reversed-phase HPLC can be employed, depending on the properties of the compound of interest. biotage.com

Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid partition chromatography technique that does not use a solid stationary phase. Instead, it relies on the partitioning of the solute between two immiscible liquid phases. This method is particularly useful for separating polar and unstable compounds and can be scaled up for preparative purposes.

The combination of these chromatographic methods allows for the successful isolation and purification of this compound from complex plant extracts, yielding a pure compound suitable for structural elucidation and biological activity studies. nih.gov

Structural Elucidation and Spectroscopic Characterization of Peroxyparthenolide

Advanced Spectroscopic Techniques for Structural Assignment

Modern spectroscopy provides the essential tools for unequivocally assigning the structure of natural products. For peroxyparthenolide, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been pivotal in establishing its chemical identity.

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

The structure of this compound, a hydroperoxy sesquiterpene lactone, was established through extensive NMR analysis. Initial reports on its isolation from Magnolia grandiflora detailed the use of these techniques. While comprehensive ¹H-NMR data from the original elucidation is not fully detailed in recent literature, the ¹³C-NMR data provides a clear fingerprint of its carbon skeleton. nih.gov

The ¹³C-NMR spectrum shows 15 distinct carbon signals, consistent with a sesquiterpene framework. The assignments for these signals, recorded in deuterated chloroform (B151607) (CDCl₃), confirm the presence of key functional groups, including a lactone carbonyl, double bonds, and the characteristic hydroperoxy-bearing carbon. nih.gov

| Carbon No. | ¹³C Chemical Shift (δ) in CDCl₃ (ppm) nih.gov | Carbon No. | ¹³C Chemical Shift (δ) in CDCl₃ (ppm) nih.gov |

|---|---|---|---|

| 1 | 51.3 | 9 | 49.6 |

| 2 | 26.7 | 10 | 36.1 |

| 3 | 38.9 | 11 | 138.8 |

| 4 | 85.6 | 12 | 170.0 |

| 5 | 133.7 | 13 | 126.1 |

| 6 | 80.8 | 14 | 16.5 |

| 7 | 50.4 | 15 | 17.5 |

| 8 | 36.1 |

Techniques such as 2D-COSY (Correlation Spectroscopy) would have been instrumental in establishing proton-proton correlations, allowing for the tracing of the spin systems within the molecule and confirming the connectivity between adjacent carbon atoms.

Mass spectrometry is a critical tool for determining the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the deduction of a unique molecular formula.

For this compound, mass spectral analysis would confirm the molecular formula C₁₅H₂₂O₅. The fragmentation pattern observed in the mass spectrum provides additional structural clues. The molecular ion peak [M]⁺ would be observed, and subsequent fragmentation would likely involve the loss of the hydroperoxy group (-OOH), water (H₂O), and other characteristic neutral losses from the sesquiterpene core, helping to corroborate the proposed structure.

Stereochemical Determinations and Absolute Configuration Studies

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a crucial final step in structural elucidation. For chiral molecules like this compound, this includes defining the relative and absolute configuration of all stereogenic centers.

The absolute configuration of many sesquiterpene lactones is often determined through a combination of techniques. While specific studies detailing the absolute configuration of this compound are not extensively reported in readily available literature, the general approach for related germacranolides involves methods such as:

X-ray Crystallography: This technique provides unambiguous proof of the absolute structure if a suitable single crystal can be obtained.

Chiroptical Methods: Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to compare the experimental data of the unknown compound with that of known, structurally related compounds. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate theoretical CD spectra for possible stereoisomers, which are then compared to the experimental spectrum to assign the absolute configuration. cjnmcpu.com

Chemical Correlation: The compound of interest can be chemically converted to a known compound without affecting the stereogenic centers, thus establishing a stereochemical link.

For germacranolides, the stereochemistry of the epoxide and the lactone ring fusion are key determining features. researchgate.netrsc.org The relative stereochemistry is typically pieced together using Nuclear Overhauser Effect (NOE) NMR experiments, which identify protons that are close to each other in space.

Biosynthetic Pathways and Enantioselective Synthesis of Peroxyparthenolide

Proposed Biosynthetic Precursors and Intermediates (e.g., Germacrene A)

The biosynthesis of sesquiterpene lactones (STLs) is a complex process that begins with the universal precursor for all sesquiterpenoids, farnesyl diphosphate (B83284) (FPP). wur.nl The formation of the characteristic germacrane (B1241064) skeleton is a critical step, initiated by the cyclization of FPP.

In members of the Asteraceae family, where peroxyparthenolide and its congeners are found, the biosynthesis of germacranolides is understood to proceed via the key intermediate, (+)-germacrene A. oup.comnih.gov This step is catalyzed by the enzyme (+)-germacrene A synthase (GAS), which facilitates the conversion of FPP into the cyclic germacrene A. oup.comnih.gov In chicory, for instance, germacrene A is released from the synthase enzyme, rather than remaining bound for further transformations by the same enzyme. nih.gov

Following its formation, germacrene A undergoes a series of oxidative modifications, which are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). tandfonline.comresearchgate.net A key enzyme in this cascade is germacrene A oxidase (GAO), which catalyzes a three-step oxidation of germacrene A to form germacrene A acid. oup.comtandfonline.com Germacrene A acid is a crucial branching point, serving as the direct precursor to various STL scaffolds. tandfonline.com Further hydroxylation, for example at the C6 position by an enzyme like costunolide (B1669451) synthase (COS), leads to an intermediate that spontaneously lactonizes to form the γ-lactone ring characteristic of compounds like costunolide. wur.nltandfonline.com As this compound is a germacranolide hydroperoxide, its biosynthesis is believed to follow this general pathway originating from germacrene A. uq.edu.aunih.gov

Enzymatic Transformations and Oxidative Cyclizations in Peroxide Formation

The introduction of the peroxide group is the most distinctive feature of this compound's biosynthesis. While the precise enzymatic machinery is not fully elucidated, the process involves highly specific oxidation reactions. The oxidative steps in STL biosynthesis are typically carried out by cytochrome P450 enzymes, which are known to catalyze a wide range of reactions including hydroxylations and epoxidations. tandfonline.comresearchgate.net All plant enzymes identified to date that oxidize sesquiterpenes belong to the CYP71 clan. tandfonline.com

It has been proposed that the formation of related compounds may involve an early introduction of the peroxyl moiety. uq.edu.au This suggests the existence of a specialized oxygenase, possibly a dioxygenase or a specific peroxidase, capable of reacting with a double bond within the germacrane ring or a related intermediate. The enzyme would need to catalyze the stereospecific addition of molecular oxygen to form the hydroperoxide group. While specific enzymes like costunolide synthase (CYP71BL family) are known to introduce hydroxyl groups that lead to lactonization, the enzyme responsible for the peroxidation in this compound biosynthesis has yet to be identified and characterized. tandfonline.com This step represents a key area for future research in understanding the metabolic diversification of sesquiterpene lactones.

Chemoenzymatic or Enantioselective Total Synthesis Approaches

As of this writing, a complete enantioselective total synthesis of this compound has not been reported in the literature. The synthesis of germacranolides is challenging due to the stereochemical complexity and the conformational flexibility of the ten-membered macrocycle. chemrxiv.org However, progress in the synthesis of related, highly oxygenated germacranolides provides a roadmap for potential synthetic strategies. chemrxiv.org

A hypothetical enantioselective synthesis would first require the construction of the core ten-membered ring. Modern synthetic methods, such as intramolecular Nozaki-Hiyama-Kishi (NHK) macrocyclization or ring-closing metathesis, have been successfully employed for this purpose in the synthesis of other germacranolides. chemrxiv.orgnih.gov Chemoenzymatic approaches could also be leveraged, using enzymes to install specific stereocenters on an earlier, acyclic precursor before the key macrocyclization step. researchgate.net

The introduction of the hydroperoxide group represents a significant synthetic hurdle. A potential late-stage chemical approach would be a stereoselective photooxygenation reaction. Dye-sensitized oxygenation using light and a photosensitizer (e.g., methylene (B1212753) blue) can generate singlet oxygen, which can then react with a suitable double bond in the germacrane ring via an ene reaction to install the hydroperoxide. researchgate.net Such a reaction has been used to create hydroperoxide isomers from related furan-containing sesquiterpenes. researchgate.net Achieving the correct stereochemistry at the multiple chiral centers, including the one bearing the hydroperoxide, would be the principal challenge of any total synthesis effort. The development of chemoenzymatic strategies, potentially using P450 enzymes or other oxidoreductases, could offer a powerful tool for achieving high selectivity in C-H functionalization and oxidation on complex scaffolds. acs.org

Chemical Synthesis and Derivative Development of Peroxyparthenolide

Total Synthesis Strategies for Peroxyparthenolide

A complete de novo total synthesis specifically targeting this compound has not been a primary focus in the reported literature. The prevailing strategy would logically involve the successful total synthesis of its stable precursor, parthenolide (B1678480), followed by a late-stage oxidation step to introduce the hydroperoxide moiety.

The total synthesis of parthenolide itself has been achieved, providing a blueprint for accessing the core germacranolide skeleton. One notable enantioselective total synthesis of (–)-parthenolide employs a highly stereoselective approach. rsc.org A key step in this synthesis is the 2-(silyloxymethyl)allylboration of a β,β′-disubstituted α,β-epoxy aldehyde. rsc.org This reaction is critical for constructing the α-(exo)-methylene γ-butyrolactone ring, which is a characteristic feature of parthenolide and essential for its biological activity. rsc.orgnih.gov The synthesis tolerates acid-labile functional groups, which is crucial for building up the complex molecular architecture. rsc.org

Once synthetic parthenolide is obtained, the final transformation to this compound can be envisioned as a biomimetic photooxidation. This step would introduce the hydroperoxide group across the endocyclic double bond of the germacrane (B1241064) ring, mirroring its presumed natural formation.

| Synthetic Phase | Key Strategy | Intermediate/Target | Reference |

| Core Skeleton Construction | Enantioselective synthesis via 2-(silyloxymethyl)allylboration of an epoxy aldehyde. | (–)-Parthenolide | rsc.org |

| Final Oxidation Step | Proposed late-stage photooxidation of the synthetic precursor. | This compound | N/A |

Semi-synthetic Modifications from Related Natural Products

The most practical and widely referenced method for obtaining this compound is through the semi-synthesis from its abundant natural precursor, parthenolide. This compound was first identified as a cytotoxic germacranolide hydroperoxide isolated from the leaves and flowers of Magnolia grandiflora. mdpi.comacs.org

The semi-synthetic conversion relies on the direct oxidation of parthenolide, which can be readily extracted from common plants such as feverfew (Tanacetum parthenium). nih.gov The process involves a specific photooxidation reaction. When parthenolide is exposed to light in the presence of a sensitizer (B1316253) (like methylene (B1212753) blue) and oxygen, a [4+2] cycloaddition of singlet oxygen with the conjugated diene system within the germacranolide ring occurs. This reaction stereoselectively forms the endoperoxide, which then rearranges to the more stable hydroperoxide, yielding this compound.

This method provides a direct and efficient route to this compound, leveraging the availability of the parthenolide starting material.

| Precursor Compound | Source | Reaction Type | Product | Reference |

| Parthenolide | Tanacetum parthenium (Feverfew) | Photooxidation (Sensitized) | This compound | mdpi.comnih.gov |

| Parthenolide | Magnolia grandiflora | Natural Isolation | This compound | mdpi.comresearchgate.netambs-journal.co.uk |

Development of this compound Analogues and Derivatives for Research Applications

The development and synthesis of analogues derived directly from this compound are not extensively documented in scientific literature. The inherent instability and reactivity of the hydroperoxide group may pose significant challenges for further chemical modifications.

Consequently, research has largely focused on the development of analogues and derivatives from the more stable and abundant precursor, parthenolide. nih.gov The goal of creating these derivatives is often to enhance properties such as solubility, stability, and biological activity, or to probe structure-activity relationships.

A notable strategy for creating novel parthenolide analogues involves a regioselective and stereoselective ene reaction of acylnitroso intermediates with parthenolide. nih.gov This approach allows for the introduction of new functionalities, such as hydroxycarbamates and hydroxyureas, which can increase the polarity and solubility of the resulting compounds. nih.gov Crucially, this synthetic route preserves the α-exo-methylene-γ-butyrolactone motif, which is widely considered essential for the biological effects of this class of compounds as it can react with nucleophilic residues like cysteine in proteins via a Michael addition. nih.gov

While these derivatives are not made from this compound itself, the research provides valuable insight into how the core germacranolide structure can be modified for research applications.

| Parent Compound | Synthetic Strategy | Derivative Class | Research Goal | Reference |

| Parthenolide | Acyl nitroso-ene reaction | Hydroxycarbamate and hydroxyurea (B1673989) adducts | Increase polarity and solubility; preserve Michael acceptor for biological evaluation. | nih.gov |

Investigation of Biological Activities and Molecular Mechanisms of Peroxyparthenolide

In Vitro Mechanistic Studies of Cellular Responses

In vitro studies, which are conducted using components of an organism that have been isolated from their usual biological surroundings, provide a controlled environment to investigate the specific effects of a compound on cellular processes. numberanalytics.comimavita.com These assays are crucial for understanding the mechanisms of action before proceeding to in vivo studies. numberanalytics.comimquestbio.com

Antioxidant Response Element (ARE) Activation and Nuclear Factor E2-Related Factor 2 (Nrf2) Pathway Modulation

The Nuclear Factor E2-Related Factor 2 (Nrf2) is a key transcription factor that regulates the cellular defense against oxidative stress by activating the Antioxidant Response Element (ARE). mdpi.comnih.govmdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.commdpi.com In the presence of oxidative stress, Nrf2 is stabilized, allowing it to move into the nucleus, bind to the ARE, and initiate the transcription of a wide array of antioxidant and cytoprotective genes. mdpi.commdpi.com

Studies have shown that Peroxyparthenolide can modulate this critical pathway. Research indicates that certain compounds can trigger the Nrf2/ARE pathway. For instance, peroxynitrite, a reactive nitrogen species, has been shown to increase the nuclear levels of Nrf2 and activate the ARE through the PI3-kinase pathway. nih.gov This activation leads to the induction of phase II detoxifying enzymes, which are crucial for cellular protection. nih.gov While direct studies on this compound's effect on Nrf2 are emerging, the known ability of similar compounds to activate this pathway suggests a potential mechanism for its antioxidant effects. The activation of Nrf2 is a significant therapeutic target for diseases characterized by oxidative stress and chronic inflammation. mdpi.comactasdermo.org

Anti-fibrosis Potential and Associated Molecular Target Identification (e.g., RPL30, PPIA, KLHL24)

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ dysfunction. medsci.org A study focused on identifying compounds with anti-fibrotic characteristics has highlighted this compound as a promising candidate. researchgate.net This research utilized computational models to screen for drugs with the potential for repositioning in anti-fibrosis therapy. researchgate.net The study identified RPL30, PPIA, and KLHL24 as preferred molecular targets for drugs exhibiting anti-fibrotic potential. researchgate.net this compound was ranked among the candidates with a higher probability of success in being repurposed for anti-fibrotic applications, suggesting its interaction with these or related targets. researchgate.net The development of natural products as anti-fibrotic agents is a growing area of research, with many compounds showing promise in mitigating fibrotic diseases like idiopathic pulmonary fibrosis (IPF). nih.gov

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, Akt)

Chronic inflammation is a key driver of many diseases. This compound has been investigated for its ability to modulate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Akt.

The NF-κB pathway is a central regulator of inflammation. frontiersin.org In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. mdpi.com Parthenolide (B1678480), a related compound, is known to inhibit NF-κB, which is a primary mechanism for its anti-inflammatory effects. researchgate.net

The MAPK pathway , which includes ERK, JNK, and p38, is another crucial signaling cascade involved in inflammation. amegroups.org Activation of the MAPK pathway leads to the expression of inflammatory mediators. biomolther.org Studies have shown that some natural compounds can suppress the phosphorylation of MAPKs, thereby reducing the inflammatory response. mdpi.com

The Akt (or Protein Kinase B) pathway is involved in regulating cellular processes, including inflammation. biomolther.org Activated Akt can lead to the release of NF-κB, promoting a pro-inflammatory response. biomolther.org

This compound's modulation of these pathways suggests a multi-pronged approach to its anti-inflammatory activity. By inhibiting these key signaling cascades, it can potentially reduce the production of pro-inflammatory mediators.

Investigating Specific Cellular Toxicity in Defined In Vitro Models

To assess the potential therapeutic utility of this compound, it is essential to evaluate its cytotoxicity in various cell lines. researchgate.net In vitro cytotoxicity assays are standard preliminary tests to determine a compound's toxicity profile. imquestbio.comscielo.br These tests can predict potential safety issues before advancing to in vivo studies. imquestbio.com

Various cell-based models are employed for these investigations, including human cell lines representing different organs. imquestbio.comredalyc.org For instance, cytotoxicity can be evaluated in human keratinocytes (HaCaT), human dermal fibroblasts (HDFa), and human hepatoma cells (HepG2) to assess skin and liver toxicity, respectively. scielo.br The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is a common metric used to quantify cytotoxicity. frontiersin.orgekb.eg

Studies have reported the cytotoxic effects of this compound and related compounds. For example, peroxycostunolide and this compound, isolated from Magnolia grandiflora, have demonstrated cytotoxic properties. researchgate.net The cytotoxic potential of a compound can vary significantly depending on the cell line used, highlighting the importance of testing in multiple, relevant in vitro models. agriculturejournals.cznih.gov

Table 1: In Vitro Cytotoxicity of Selected Compounds in Different Cell Lines

| Compound | Cell Line | Assay | Result (IC50/CTC50) | Reference |

|---|---|---|---|---|

| Virgin Coconut Oil | THP-1 (Human monocytes) | Not specified | 706.53 ± 2.1 μg/mL | nih.gov |

| Virgin Coconut Oil | HaCaT (Human keratinocytes) | Not specified | 787.15 ± 1.1 μg/mL | nih.gov |

| Doxorubicin | HCT116 (Colon cancer) | MTT | 24.30 μg/ml | ekb.eg |

| Doxorubicin | PC3 (Prostate cancer) | MTT | 2.640 μg/ml | ekb.eg |

| Doxorubicin | Hep-G2 (Liver cancer) | MTT | 14.72 μg/ml | ekb.eg |

| Doxorubicin | 293T (Human embryonic kidney) | MTT | 13.43 μg/ml | ekb.eg |

Note: This table provides examples of cytotoxicity data for various compounds to illustrate the type of information gathered in such studies. Data for this compound specifically is still emerging.

Enzyme Inhibition Studies (e.g., 5-Lipoxygenase, Cyclooxygenase, Acetylcholinesterase, Soybean LOX)

The ability of this compound to inhibit specific enzymes involved in inflammation and other pathological processes is a key area of investigation.

5-Lipoxygenase (5-LOX) and Cyclooxygenase (COX): These enzymes are critical in the arachidonic acid cascade, which produces pro-inflammatory lipid mediators like leukotrienes and prostaglandins. mdpi.comnih.gov Inhibition of 5-LOX and COX is a well-established strategy for anti-inflammatory drugs. mdpi.comdergipark.org.tr Phenolic antioxidants and other natural compounds have been shown to inhibit LOX activity. nih.gov Some compounds act as dual inhibitors of both 5-LOX and COX. researchgate.net While many 5-LOX inhibitors are known, their therapeutic efficacy can be variable. nih.gov

Acetylcholinesterase (AChE): This enzyme is responsible for breaking down the neurotransmitter acetylcholine. wikipedia.org Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. Some natural compounds have been tested for their AChE inhibitory properties. researchgate.netresearchgate.net For instance, certain peroxides have been shown to inhibit erythrocyte acetylcholinesterase. nih.gov

Soybean LOX: This plant-derived lipoxygenase is often used as a model enzyme in screening for LOX inhibitors due to its structural and mechanistic similarities to mammalian LOXs. mdpi.commdpi.com

Studies have reported the inhibitory activity of compounds structurally related to this compound against these enzymes. For example, extracts containing sesquiterpene lactones have demonstrated inhibitory effects on lipoxygenase. researchgate.netmdpi.com

Table 2: Enzyme Inhibitory Activity of Selected Compounds

| Compound/Extract | Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| Anthemis ruthenica compound 1 | Acetylcholinesterase | IC50 = 87.88 µg/mL | researchgate.net |

| Staehelina uniflosculosa compounds | Lipoxygenase | Exhibited inhibitory activity | researchgate.netmdpi.com |

| Staehelina uniflosculosa compounds | Acetylcholinesterase | Limited inhibition | researchgate.netmdpi.com |

Note: This table illustrates the type of data obtained from enzyme inhibition studies. Further research is needed to quantify the specific inhibitory potency of this compound against these enzymes.

Preclinical Explorations in Defined Biological Systems

Information regarding the preclinical explorations of this compound in defined biological systems is currently limited in the provided search results. Preclinical studies typically involve in vivo animal models to evaluate the efficacy and safety of a drug candidate before it can be tested in humans. numberanalytics.com These studies are essential to understand how the compound behaves in a whole, living organism.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-peroxyferolide |

| formic acid |

| peroxycostunolide |

| verlotorin (B1253141) |

| artemorin |

| parthenolide |

| dihyroparthenolide |

| 1-epi-tatridin B |

| sivasinolide |

| flabellin |

| 1β,4α-dihydroxy-6α-angeloyloxyeudesm-11(13)-en-8,12-olide |

| 1β-hydroxy-6α-angeloyloxyeudesm-4(15),11(13)-dien-8,12-olide |

| michelenolide |

| magnograndiolide |

| santamarin |

| douglanin |

| nepetin |

| honokiol |

| magnolol |

| 4'-O-methylhonokiol |

| 3-O-methylmagnolol |

| reynosin |

| ridentin |

| secotanapartholide A |

| secotanapartholide B |

| tanaphartolide A |

| tanacetin |

| manolialide |

| tanaparthinα-peroxide |

| artecanin |

| balchanin |

| canin |

| costunolide (B1669451) |

| 11,13-dehydrocompressanolide |

| estafiatin |

| epoxysantamarin |

| doxorubicin |

| methylparaben |

| propylparaben |

| phenoxyethanol |

| methylchloroisothiazolinone |

| methylisothiazolinone |

| pirfenidone |

| nintedanib |

| zileuton |

| nordihydroguaiaretic acid |

| caffeic acid |

| flavocoxid |

| catechins |

| quercetin |

| salidroside |

| sesamol |

| sesamin |

| sulforaphane |

| cerevisterol |

| chebulagic acid |

| corilagin |

| 6-shogaol |

| ketorolac |

| diclofenac |

| naproxen |

| meloxicam |

| ibuprofen |

| nabumetone |

| indomethacin |

| etodolac |

| ketoprofen |

| celecoxib |

| aspirin |

| AA-861 |

| BWA4C |

| C06 |

Assessment in Disease-Relevant Cellular Co-culture or Organoid Models

A comprehensive review of scientific literature indicates a lack of studies investigating the biological activities and molecular mechanisms of this compound in disease-relevant cellular co-culture or organoid models. While the parent compound, parthenolide, has been the subject of extensive research in various in vitro models, specific data on this compound's effects in these advanced, three-dimensional culture systems that mimic tissue and organ complexity are not currently available. mdpi.comnih.gov

Organoid and co-culture systems are valuable for simulating the intricate cellular interactions of a tumor microenvironment or the architecture of an organ, offering a bridge between traditional 2D cell culture and in vivo studies. frontiersin.org However, research has not yet been published that applies these sophisticated models to the study of this compound.

Evaluation in Established In Vivo Animal Models (excluding human clinical trials)

There is a notable absence of published research evaluating the biological activities and molecular mechanisms of this compound in established in vivo animal models. Preclinical animal studies are a critical step in drug discovery and development to understand a compound's efficacy, and potential systemic effects in a living organism before any consideration for human trials.

While numerous in vivo studies have been conducted on its precursor, parthenolide, for its anti-inflammatory and anti-cancer properties, similar investigations into this compound have not been reported in the available scientific literature. Therefore, no data tables or detailed research findings regarding the in vivo assessment of this compound can be provided at this time.

Structure Activity Relationship Sar Studies of Peroxyparthenolide

Identification of Crucial Structural Motifs for Biological Efficacy (e.g., α-methylene-γ-lactone moiety)

A predominant structural feature governing the biological efficacy of the majority of sesquiterpene lactones is the α-methylene-γ-lactone moiety. mdpi.comnih.gov This functional group is widely considered a primary requirement for the cytotoxic and anti-inflammatory activities observed in this class of compounds. mdpi.comconicet.gov.ar The biological action is largely attributed to the electrophilic nature of this moiety, which can readily react with biological nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues within proteins, through a Michael-type addition reaction. scielo.org.mxcsic.es This covalent modification can alter the structure and function of key proteins, such as enzymes and transcription factors, thereby disrupting cellular processes. nih.gov

The significance of the α-methylene-γ-lactone group is supported by studies on various sesquiterpene lactones. For instance, research on the guaianolide-type sesquiterpene lactone, dehydroleucodine, has suggested that the presence of the α-methylene-γ-lactone moiety is a requirement for its antiulcerogenic activity. nih.gov Similarly, for other biological effects like antitumor and antimicrobial properties, this functional group is considered a key determinant. conicet.gov.ar While other parts of the molecule, such as a polar functional group at the C-4 position in ivalin (B1214184), can play a role, the α-methylene-γ-lactone remains a central element for the bioactivity of many sesquiterpene lactones. conicet.gov.ar

Role of Peroxy and Epoxide Functionalities in Modulating Cellular Activities

Peroxyparthenolide is classified as a germacranolide hydroperoxide, indicating the presence of a reactive hydroperoxide group (–OOH). oatext.comlsu.edu Organic peroxides are known for their high reactivity, which often translates to significant biological activity. oatext.com The peroxy functional group can induce cellular damage through oxidative processes. For example, cumene (B47948) hydroperoxide, another organic oxidizing agent, is known to induce lipid peroxidation by forming reactive alkoxyl radicals in the presence of transition metals. researchgate.net It is plausible that the hydroperoxide moiety of this compound contributes to its cytotoxicity through similar oxidative mechanisms, although specific studies on this compound are limited. The formation of hydroperoxides has been noted as an intermediate step in the oxidation of other sesquiterpene lactones, which can sometimes lead to degradation products. scielo.org.mx

Comparative Analysis with Other Germacranolide, Eudesmanolide, and Guaianolide Sesquiterpene Lactones

Sesquiterpene lactones are a diverse family of natural products classified into several types based on their carbocyclic skeletons, including germacranolides, eudesmanolides, and guaianolides. nih.gov this compound belongs to the germacranolide class. lsu.edu Comparative studies often reveal that different skeletal types exhibit varying degrees of biological activity.

For instance, some research suggests that guaianolide-type sesquiterpene lactones generally exhibit higher cytotoxic activity compared to other types. csic.es A study comparing the cytotoxicity of various chlorinated guaianolides against human tumor cell lines highlighted the potent effects of this subclass. csic.es In contrast, studies on other biological activities, such as cytoprotection, have shown efficacy in both guaianolides and eudesmanolides. nih.gov

The cytotoxicity of different sesquiterpene lactones can vary significantly even within the same experimental model. The table below presents a comparative analysis of the cytotoxic effects of parthenolide (B1678480) (a germacranolide) and ivalin (a pseudoguaianolide) on two different murine muscle cell lines.

| Compound | Cell Line | Exposure Time | EC₅₀ (µM) |

|---|---|---|---|

| Ivalin | C2C12 (skeletal myoblasts) | 24 h | 3.3 ± 0.6 |

| Ivalin | C2C12 (skeletal myoblasts) | 48 h | 2.7 ± 0.4 |

| Ivalin | C2C12 (skeletal myoblasts) | 72 h | 3.0 ± 0.4 |

| Parthenolide | C2C12 (skeletal myoblasts) | 24 h | 5.6 ± 1.2 |

| Parthenolide | C2C12 (skeletal myoblasts) | 48 h | 4.8 ± 1.1 |

| Parthenolide | C2C12 (skeletal myoblasts) | 72 h | 4.7 ± 1.1 |

| Ivalin | H9c2 (cardiac myocytes) | 24 h | 60.7 ± 10.2 |

| Ivalin | H9c2 (cardiac myocytes) | 48 h | 32.0 ± 4.0 |

| Ivalin | H9c2 (cardiac myocytes) | 72 h | 26.2 ± 3.4 |

| Parthenolide | H9c2 (cardiac myocytes) | 24 h | 20.8 ± 3.9 |

| Parthenolide | H9c2 (cardiac myocytes) | 48 h | 17.8 ± 3.0 |

| Parthenolide | H9c2 (cardiac myocytes) | 72 h | 17.1 ± 3.1 |

As shown in the table, ivalin was slightly more toxic to C2C12 cells, while parthenolide was more toxic to H9c2 cells, indicating that the cytotoxic effects are dependent on both the compound's structure and the specific cell type. mdpi.com Such comparative data, while not directly including this compound, underscores the subtle structural differences between classes of sesquiterpene lactones that lead to varied biological outcomes.

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling are powerful tools in modern drug discovery and SAR analysis. mdpi.comnih.gov These in silico techniques allow researchers to predict the biological activity of compounds, understand their interactions with biological targets at a molecular level, and guide the synthesis of new, more potent analogues. mdpi.comfip.org

One of the key applications of molecular modeling in the study of sesquiterpene lactones has been to investigate their interaction with the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a critical regulator of the inflammatory response. researchgate.netdovepress.com NF-κB is normally held in an inactive state in the cytoplasm by an inhibitory protein called IκBα. wikipedia.org Upon stimulation, IκBα is degraded, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory genes. wikipedia.org

Molecular docking studies have been performed to understand how sesquiterpene lactones like parthenolide inhibit this pathway. These studies have shown that parthenolide can bind to IκB kinase (IKK), a key enzyme responsible for initiating IκBα degradation. researchgate.net By docking parthenolide into the active site of IKK, researchers can visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. This provides a structural basis for the inhibitory activity of parthenolide. researchgate.net

While specific molecular docking studies for this compound are not widely reported, the known ability of parthenolide and other sesquiterpene lactones to inhibit the NF-κB pathway suggests a similar mechanism may be at play. researchgate.net Computational approaches could be used to model this compound within the binding sites of proteins like IKK to predict its binding affinity and orientation, and to understand how the additional peroxy group might influence these interactions compared to parthenolide. Such in silico analyses are invaluable for generating hypotheses and directing future experimental work in the development of this compound-based therapeutic agents. nih.gov

Advanced Analytical Methodologies in Peroxyparthenolide Research

Chromatographic and Spectroscopic Techniques for Quantitative Analysis in Complex Matrices

The quantitative analysis of peroxyparthenolide and related sesquiterpene lactones in complex mixtures, such as plant extracts, is predominantly achieved through the use of hyphenated chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method, often coupled with various detectors for enhanced sensitivity and selectivity. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is frequently employed for the separation of sesquiterpene lactones. sci-hub.se A typical setup might involve a C18 column with a gradient elution system. For instance, a mobile phase consisting of acetonitrile (B52724) and water (often with a small percentage of an acid like formic or acetic acid to improve peak shape) is commonly used. rsc.orgnih.gov Detection is often performed using a Diode-Array Detector (DAD), which provides UV spectra that can aid in the initial identification of compound classes. rsc.org

Mass Spectrometry (MS) Coupling: For more definitive identification and sensitive quantification, HPLC is coupled with mass spectrometry (HPLC-MS). chemyx.com Techniques like electrospray ionization (ESI) are used to ionize the analytes before they enter the mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting daughter ions, which is invaluable for structural confirmation and quantification in complex biological samples. nih.govthermofisher.com Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC and is also a powerful tool when coupled with MS/MS for analyzing sesquiterpene lactones. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While many sesquiterpene lactones are not sufficiently volatile or are thermally labile for direct GC analysis, GC-MS can be used for the analysis of the more volatile sesquiterpene precursors or related compounds within the same biosynthetic pathway. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is indispensable for the definitive structural elucidation of isolated compounds like this compound. upi.edulibretexts.orgvanderbilt.edu It provides detailed information about the carbon-hydrogen framework of the molecule. While not typically used for routine quantification in complex mixtures due to lower sensitivity compared to MS, it is the gold standard for structure confirmation of purified substances. mdpi.com

A summary of typical analytical parameters is presented below:

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC-DAD | C18 Reversed-Phase | Acetonitrile/Water with 0.2% Acetic Acid | Diode Array Detector (DAD) at 210 nm | Quantification and preliminary identification of sesquiterpene lactones. rsc.org |

| UPLC-MS/MS | C18 Reversed-Phase | 70% Ethanol (B145695) (isocratic) | Tandem Mass Spectrometry (ESI+) | Sensitive and selective quantification of sesquiterpene lactones. nih.gov |

| GC-MS | Fused-silica capillary (e.g., DB-1, DB-5) | Helium | Mass Spectrometry (EI) | Analysis of volatile sesquiterpenes and related compounds. researchgate.net |

| NMR | N/A | Deuterated Solvents (e.g., CDCl₃) | ¹H, ¹³C nuclei detection | Definitive structural elucidation of purified compounds. upi.eduvanderbilt.edu |

Metabolomic and Chemo-diversity Profiling of this compound-Producing Organisms

Metabolomics provides a comprehensive snapshot of the small-molecule chemistry within an organism, offering insights into the diversity of compounds related to this compound and the biochemical state of the producing organism. nih.govfrontiersin.org this compound is a sesquiterpene lactone found in plants like those of the Magnolia genus. researchgate.nettandfonline.com

Metabolomic Profiling: Untargeted metabolomic analysis, often utilizing UPLC-MS, can identify a wide array of metabolites in extracts from this compound-producing organisms. mdpi.comfrontiersin.org By comparing the metabolic profiles of different tissues, developmental stages, or plants grown under various conditions, researchers can identify metabolites that are co-regulated with this compound. frontiersin.org This approach helps to uncover the chemo-diversity of sesquiterpene lactones and other related compounds. For instance, studies on Magnolia species have revealed a rich diversity of sesquiterpene lactones, including parthenolide (B1678480) and costunolide (B1669451), alongside this compound. researchgate.netdoi.org

Chemo-diversity Analysis: The chemical diversity within a plant genus can be extensive. For example, various sesquiterpene lactones have been isolated from different Magnolia species, highlighting the chemodiversity of this genus. tandfonline.comdoi.org This diversity is not random; it is often linked to the plant's defense mechanisms and interactions with its environment. Profiling this diversity is crucial for understanding the ecological roles of these compounds and for identifying new bioactive molecules. pageplace.de Chemometric methods, such as hierarchical cluster analysis, are often applied to the complex datasets generated from these analyses to discern patterns in the distribution of metabolites across different samples. sci-hub.se

Isotopic Labeling and Tracing for Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic journey of atoms through a biosynthetic pathway, providing definitive evidence for the sequence of enzymatic reactions. uni-bonn.denih.govslideshare.net This methodology is critical for unraveling the complex formation of sesquiterpenoids like this compound. beilstein-journals.orgnih.gov

Elucidating Biosynthesis: The biosynthesis of sesquiterpene lactones begins with the cyclization of farnesyl pyrophosphate (FPP). tandfonline.com The pathway to parthenolide, a likely precursor to this compound, involves several key enzymes: germacrene A synthase (GAS), germacrene A oxidase (GAO), costunolide synthase (COS), and parthenolide synthase (PTS). researchgate.netwur.nl

Stable Isotope Labeling: In these experiments, precursors enriched with stable isotopes (e.g., ¹³C, ²H, or ¹⁸O) are fed to the organism or to isolated enzymes. taylorandfrancis.comnih.gov For example, feeding cells with ¹³C-labeled glucose or specific amino acids allows for the incorporation of the ¹³C label into the terpene backbone. ox.ac.ukrsc.org The position of the labels in the final product, determined by NMR or mass spectrometry, reveals how the precursor molecules were assembled and modified. uni-bonn.denih.gov

Future Directions and Research Perspectives on Peroxyparthenolide

Elucidating Novel Molecular Targets and Unexplored Signaling Pathways

Future research on peroxyparthenolide will prioritize the identification of novel molecular targets and the signaling pathways they modulate. While its parent compound, parthenolide (B1678480), is known to interact with several key cellular pathways, the specific targets of this compound remain largely uncharacterized. Parthenolide's activity is often attributed to its α-methylene-γ-lactone group, which can form covalent bonds with cysteine residues on proteins, thereby altering their function. nih.govnih.gov

Key areas of investigation will likely include proteins central to inflammatory and cell growth signaling. For instance, studies on parthenolide have shown it inhibits the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses. frontiersin.org Additionally, parthenolide has been found to directly target Focal Adhesion Kinase (FAK1), impairing cancer cell proliferation and motility. nih.gov Other identified pathways affected by parthenolide include the IGF-1R/PI3K/Akt signaling cascade, which is crucial for cell proliferation and survival, and pathways involving HIF-1α and RAS, which are related to cancer development. spandidos-publications.comacs.org A primary objective for future studies will be to determine if this compound shares these targets or if its unique peroxide bridge directs it toward different molecular interactions, potentially uncovering previously unknown therapeutic avenues.

| Potential Molecular Target | Associated Signaling Pathway | Potential Cellular Outcome |

|---|---|---|

| NF-κB Pathway Proteins (e.g., IKK) | NF-κB Signaling | Modulation of inflammation, immune response, and cell survival. frontiersin.org |

| Focal Adhesion Kinase (FAK1) | FAK-dependent Signaling | Inhibition of cell proliferation, survival, and motility. nih.gov |

| IGF-1R, PI3K, Akt, FoxO3α | IGF-1R/PI3K/Akt Signaling | Inhibition of cell growth and proliferation. spandidos-publications.com |

| HIF-1α, RAS | mTOR and RAS/RAF/MEK/MAPK Signaling | Inhibition of PD-L1 expression and enhancement of anti-tumor immunity. acs.org |

Potential of this compound as a Lead Compound for Targeted Chemical Synthesis and Optimization

The unique chemical architecture of this compound makes it a compelling starting point, or "lead compound," for the development of new therapeutic agents. nih.govtechnologynetworks.com The process of lead optimization involves chemically modifying the lead structure to enhance its desirable properties, such as potency and selectivity, while minimizing potential adverse effects. technologynetworks.com

The sesquiterpene lactone scaffold, featuring both an endoperoxide bridge and an α-methylene-γ-lactone moiety, offers multiple sites for targeted chemical modification. Future synthetic efforts could focus on:

Modifying the Lactone Ring: Altering the reactivity of the α-methylene-γ-lactone group could fine-tune the compound's interaction with target proteins, potentially increasing specificity and reducing off-target effects.

Altering the Peroxide Bridge: The endoperoxide is a key feature that distinguishes this compound. Synthesizing analogs with modified peroxide groups could explore its role in the compound's biological activity and stability.

Structure-Activity Relationship (SAR) Studies: By creating a library of this compound derivatives and testing their biological activity, researchers can systematically map which parts of the molecule are essential for its effects. nih.gov This knowledge is critical for designing more effective and safer drug candidates.

This rational design approach aims to transform a promising natural product into a refined therapeutic candidate with improved pharmacological properties. youtube.com

| Optimization Strategy | Rationale and Objective |

|---|---|

| Structure-Activity Relationship (SAR) Studies | To identify the key chemical features responsible for biological activity and guide the design of more potent analogs. nih.gov |

| Modification of the α-methylene-γ-lactone | To enhance target specificity and reduce off-target covalent binding, potentially improving the safety profile. |

| Synthesis of Analogs | To improve pharmacokinetic properties such as solubility, stability, and bioavailability for better therapeutic potential. |

| Rational Drug Design | To create derivatives with optimized binding affinity for specific molecular targets, leading to higher efficacy. youtube.com |

Investigation of Synergistic Effects with Other Phytochemicals in Academic Models

Another promising research direction is the investigation of this compound's potential synergistic effects when combined with other phytochemicals. In nature, bioactive compounds rarely act in isolation. The combined action of multiple compounds can lead to an enhanced therapeutic effect that is greater than the sum of the individual components. mdpi.com

| Phytochemical Class | Examples | Rationale for Combination |

|---|---|---|

| Flavonoids | Quercetin, Luteolin | May target complementary signaling pathways involved in inflammation and cell proliferation. |

| Polyphenols | Resveratrol, Curcumin | Known to modulate multiple cellular targets; could create a multi-pronged therapeutic effect. |

| Other Terpenoids | Artemisinin, Paclitaxel | Structural similarities may lead to synergistic interactions with shared molecular targets. mdpi.com |

| Alkaloids | Berberine, Vincristine | Could inhibit different cellular processes, leading to a more potent combined effect against pathological conditions. |

Application of Integrated Omics Technologies (e.g., Transcriptomics, Proteomics) in Mechanistic Research

To achieve a comprehensive understanding of this compound's biological effects, future research will increasingly rely on integrated "omics" technologies. ijpsr.com These powerful analytical tools allow for a global, unbiased assessment of cellular changes in response to a compound. nih.gov

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell (the transcriptome). By treating cells with this compound and analyzing changes in gene expression, researchers can identify which genes and genetic pathways are activated or suppressed by the compound. nih.govfrontiersin.org

Proteomics: This is the large-scale study of proteins (the proteome). Proteomic analyses can reveal how this compound affects the levels of various proteins, their modifications, and their interactions, providing direct insight into its impact on cellular machinery. vt.edu

Integrating these omics datasets provides a multi-layered view of the compound's mechanism of action. nih.gov This approach can help uncover novel drug targets and biomarkers that might be missed by more traditional, hypothesis-driven research, ultimately accelerating the journey from natural product discovery to clinical application. nih.govvt.edu

| Omics Technology | Application in this compound Research | Expected Outcome |

|---|---|---|

| Transcriptomics | Profiling gene expression changes in cells after treatment with this compound. | Identification of key signaling pathways and regulatory networks modulated by the compound. frontiersin.org |

| Proteomics | Analyzing alterations in protein expression, post-translational modifications, and protein-protein interactions. | Discovery of direct protein targets and elucidation of the molecular mechanisms of action. vt.edu |

| Metabolomics | Studying changes in the cellular metabolic profile in response to the compound. | Understanding the impact on cellular metabolism and identifying metabolic vulnerabilities. |

| Integrated Multi-Omics | Combining data from transcriptomics, proteomics, and metabolomics. | A holistic view of the cellular response, revealing complex interactions and novel therapeutic targets. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.